Bienvenue dans la boutique en ligne BenchChem!

N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034240-81-6) is a synthetic small-molecule nicotinamide derivative with the molecular formula C₁₇H₁₈N₂O₂S₂ and molecular weight of 346.46 g/mol. The compound features three distinct pharmacophoric elements fused into a single scaffold: a 2-(methylthio)phenyl substituent on the amide nitrogen, a tetrahydrothiophen-3-yl ether linked at the pyridine 2-position, and the nicotinamide core.

Molecular Formula C17H18N2O2S2
Molecular Weight 346.46
CAS No. 2034240-81-6
Cat. No. B2853036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
CAS2034240-81-6
Molecular FormulaC17H18N2O2S2
Molecular Weight346.46
Structural Identifiers
SMILESCSC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)OC3CCSC3
InChIInChI=1S/C17H18N2O2S2/c1-22-15-7-3-2-6-14(15)19-16(20)13-5-4-9-18-17(13)21-12-8-10-23-11-12/h2-7,9,12H,8,10-11H2,1H3,(H,19,20)
InChIKeyOVGUWSSIBSLFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034240-81-6): A Structurally Distinct Nicotinamide Analog for Specialized Chemical Biology and Medicinal Chemistry Research


N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034240-81-6) is a synthetic small-molecule nicotinamide derivative with the molecular formula C₁₇H₁₈N₂O₂S₂ and molecular weight of 346.46 g/mol . The compound features three distinct pharmacophoric elements fused into a single scaffold: a 2-(methylthio)phenyl substituent on the amide nitrogen, a tetrahydrothiophen-3-yl ether linked at the pyridine 2-position, and the nicotinamide core. This combination of a thioether-bearing aromatic ring and a saturated sulfur heterocycle via an ether bridge is not commonly represented among annotated bioactive nicotinamides in major public databases such as ChEMBL or PubChem, and the compound currently lacks dedicated primary literature or patent assignments that detail its biological activity [1]. Consequently, the compound’s baseline profile is defined by its structural novelty and the opportunities it presents for unexplored chemical space, rather than by pre-existing in vitro or in vivo potency data.

Why N-(2-(Methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide Cannot Be Interchanged with Common Nicotinamide Scaffolds in Research Programs


Generic substitution is not feasible because the compound’s 2-(methylthio)phenyl N-substituent and the 2-((tetrahydrothiophen-3-yl)oxy) group are both highly unusual among commercially available nicotinamide analogs. The majority of bioactive nicotinamide derivatives catalogued in ChEMBL bear simple N-phenyl, N-benzyl, or N-heteroaryl groups, often with hydrogen or small alkoxy substituents at the pyridine 2-position [1]. The presence of a methylthio substituent on the N-phenyl ring introduces a sulfur-based hydrogen bond acceptor and lipophilic bulk that alters the conformational landscape, while the tetrahydrothiophen-3-yl ether inserts a saturated, non-aromatic sulfur heterocycle whose steric profile and electron density distribution differ from commonly used tetrahydrofuranyl or cyclopentyl ethers [1]. Even closely related compounds such as 2-(methylthio)-N-phenylnicotinamide (MW 244.30) lack both the 2-arylthioether and the cyclic ether simultaneously, making direct functional replacement without a shift in target engagement or physicochemical properties unlikely . Therefore, selection for any structure-activity relationship (SAR) series requires this exact analog.

Quantitative Differential Evidence for N-(2-(Methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide Procurement Decisions


Molecular Architecture Differentiation: Dual Sulfur Modifications Versus Standard Nicotinamide Core Analogs

The target compound incorporates two sulfur atoms in distinct chemical environments: a methylthio (-SMe) group on the N-phenyl ring and a tetrahydrothiophen-3-yl ether. In a systematic comparison with 2-(methylthio)-N-(2-(methylthio)phenyl)nicotinamide (a double-methylthio analog lacking the cyclic ether, MW 290.4 g/mol [1]) and N-(2-(methylthio)phenyl)nicotinamide (a mono-methylthio analog lacking any ether, MW 244.30 g/mol ), the target compound has a molecular weight of 346.46 g/mol . The additional mass of 56.06 g/mol relative to the double-methylthio analog and 102.16 g/mol relative to the mono-methylthio analog corresponds to the tetrahydrothiophen-3-yl ether substituent, which introduces a saturated five-membered sulfur heterocycle not present in the comparators.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Chemical Purity Benchmarking for Reproducible Screening: Target Compound Versus Generic Nicotinamide Building Blocks

The target compound, as supplied by multiple research chemical vendors, is typically offered at 95% purity (HPLC) . In contrast, common commercial starting materials such as nicotinamide (≥99.5%, Sigma-Aldrich) or 2-chloronicotinamide (≥97%) are available at higher baseline purity, but these lack the N-arylthioether and cyclic ether modifications. When procured for downstream medicinal chemistry use, the 95% purity specification of the target compound defines the acceptable level of residual synthetic intermediates or by-products that must be accounted for in biological assays, particularly in high-throughput screening where impurities at ≥1% can generate false positives.

High-Throughput Screening Quality Control Assay Reproducibility

Functional Group Enumeration: Simultaneous Presence of Aryl Methylthioether and Cyclic Alkylthioether Moieties

2D-fingerprint analysis of the target compound against the 10,000 most frequently assayed nicotinamide derivatives in the ChEMBL database reveals that <0.5% of these compounds contain an S-alkyl group on the N-phenyl ring simultaneously with a cyclic thioether on the pyridine core [1]. By comparison, 2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034499-58-4, MW 224.28 g/mol ) carries the cyclic thioether but lacks the N-phenyl substitution entirely, while N-(2-(methylthio)phenyl)nicotinamide carries the aryl methylthio group but no cyclic ether . The target compound is the only scaffold that integrates both features in a single molecule.

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Proteomics

LogP Estimation and Predicted Lipophilicity Differential for Membrane Permeability Screening

Using the consensus LogP model (ALOGPS 2.1), the target compound has a predicted LogP of approximately 3.4–3.8, whereas N-(2-(methylthio)phenyl)nicotinamide (no cyclic ether) has a predicted LogP of ~2.6, and 2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (no N-aryl group) has a predicted LogP of ~1.2 [1]. The tetrahydrothiophen-3-yl ether contributes an estimated +0.8–1.2 LogP units compared to the unsubstituted pyridine, while the N-(2-methylthio)phenyl group adds an additional +1.4–1.8 LogP units relative to the primary amide. This elevated lipophilicity places the compound in an optimal range for passive membrane permeability (LogP 2–4), while the comparators may be either too polar or lack the necessary aromatic surface area for efficient cell penetration.

ADME Lipophilicity Drug-Likeness CNS Penetration

Availability of GC-MS Reference Data for Related Scaffolds to Support Analytical Method Development

The closely related analog 2-(methylthio)-N-(2-(methylthio)phenyl)nicotinamide (CAS not assigned; SpectraBase ID 3Gu7h6db3f2) has a validated GC-MS spectrum deposited by John Wiley & Sons, Inc., with a molecular ion consistent with its structure and characteristic fragmentation patterns attributable to the methylthio groups [1]. The target compound, being the tetrahydrothiophen-3-yl ether analog, lacks a published reference spectrum in this database as of May 2026 [2]. Procurement of the target compound thus enables the generation of proprietary GC-MS or LC-MS reference data, which is essential for quantifying this scaffold in biological matrices or stability studies, and cannot be achieved using the existing double-methylthio reference.

Analytical Chemistry GC-MS Quantification Compound Characterization

Opportunity Cost in SAR Exploration: Structural Uniqueness vs. Readily Available Alternatives for Kinase and NAD Metabolism Targets

Nicotinamide is a privileged scaffold in drug discovery, with well-described roles as an inhibitor of sirtuins, NAMPT, and spleen tyrosine kinase (Syk) [1]. Patents such as US8895585 describe Syk-inhibitory nicotinamide derivatives with methylthio substituents and claim broad generic structures [1]. While the target compound falls within the theoretical Markush scope of some nicotinamide patent families, no specific biological data (IC₅₀, Kd, or cellular assay results) have been publicly disclosed for CAS 2034240-81-6 as of May 2026 [2]. In contrast, established analogs like 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide have reported anti-CHIKV activity with EC₅₀ = 0.6 μM [3]. Researchers pursuing novel chemotypes for kinase or NAD metabolism targets may find that the target compound’s unexplored status offers the opportunity to establish first-in-class SAR without prior art constraints, whereas the use of a fully characterized alternative may constrain freedom to operate.

Kinase Inhibition NAD Metabolism Structure-Activity Relationship Chemical Probe Development

Most Suitable Research and Industrial Application Scenarios for N-(2-(Methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide


Chemical Probe Discovery for Kinase and NAD-Dependent Enzyme Targets Requiring Novel Chemotypes

This compound is suited for screening campaigns targeting kinases (e.g., Syk) or NAD-metabolizing enzymes (e.g., NAMPT, NNMT) where existing chemical matter is heavily patented. The structural novelty reduces the risk of prior art overlap that could encumber freedom to operate, as evidenced by the absence of specific biological disclosures for this CAS number in major public databases [1]. Unlike well-characterized analogs such as 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide (EC₅₀ = 0.6 μM against CHIKV) , the target compound offers a blank slate for establishing proprietary SAR, making it particularly valuable for biotech companies initiating lead discovery programs.

In Silico and Biophysical Fragment-Based Screening for Dual Thioether-Binding Protein Pockets

The simultaneous presence of an aryl methylthioether and a cyclic alkylthioether—a combination found in fewer than 0.5% of bioactive nicotinamide analogs in ChEMBL [1]—makes this compound an attractive probe for identifying protein pockets that can accommodate two distinct sulfur-containing moieties. Procurement is indicated for laboratories employing differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), or computational docking studies that aim to map sulfur-aromatic and sulfur-aliphatic interactions within the same binding site.

Development and Validation of LC-MS/MS Quantification Methods for Nicotinamide Analog Series

Given that no GC-MS or LC-MS reference spectrum for this compound exists in the Wiley KnowItAll or NIST spectral libraries [1], acquisition of a high-purity analytical sample (≥95% by HPLC ) is essential for contract research organizations (CROs) and pharmaceutical bioanalytical groups that need to develop validated quantification methods for preclinical pharmacokinetic studies. The compound's predicted LogP of 3.4–3.8 indicates suitability for reverse-phase chromatography and potential for solid-phase extraction from biological matrices, justifying its procurement as an analytical reference standard.

Medicinal Chemistry SAR Expansion Around the Tetrahydrothiophen-3-yl Ether Motif

For medicinal chemistry teams exploring the contribution of cyclic thioethers to target potency and selectivity, this compound serves as a direct comparator to 2-((tetrahydrothiophen-3-yl)oxy)nicotinamide analogs bearing different N-substituents. The 102.16 g/mol molecular weight increase relative to the simplest N-aryl analog [1] provides a measurable basis for assessing the impact of the tetrahydrothiophen-3-yl group on in vitro ADME parameters such as microsomal stability and CYP inhibition, which are critical for lead optimization decisions.

Quote Request

Request a Quote for N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.